2-Isopropyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
CAS No.: 924867-91-4
Cat. No.: VC4337651
Molecular Formula: C12H12N4S
Molecular Weight: 244.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 924867-91-4 |
|---|---|
| Molecular Formula | C12H12N4S |
| Molecular Weight | 244.32 |
| IUPAC Name | 2-propan-2-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
| Standard InChI | InChI=1S/C12H12N4S/c1-7(2)10-14-11-8-5-3-4-6-9(8)13-12(17)16(11)15-10/h3-7H,1-2H3,(H,14,15) |
| Standard InChI Key | IUGWUOSFOGGGBF-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NC2=C3C=CC=CC3=NC(=S)N2N1 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₂H₁₂N₄S, with a molecular weight of 244.32 g/mol. Its IUPAC name, 2-propan-2-yl-3H- triazolo[1,5-c]quinazoline-5-thione, reflects the presence of:
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A triazolo[1,5-c]quinazoline core, which combines a triazole ring fused to a quinazoline system.
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An isopropyl group at position 2, enhancing lipophilicity and steric bulk.
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A thione (-S) moiety at position 5, enabling hydrogen bonding and redox activity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 924867-91-4 |
| Molecular Formula | C₁₂H₁₂N₄S |
| Molecular Weight | 244.32 g/mol |
| SMILES | CC(C)C1=NC2=C3C=CC=CC3=NC(=S)N2N1 |
| InChI Key | IUGWUOSFOGGGBF-UHFFFAOYSA-N |
| logP (Predicted) | 3.64–3.98 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The logP value suggests moderate lipophilicity, favoring membrane permeability, while the polar surface area (36.09 Ų) indicates potential for moderate aqueous solubility .
Synthesis and Derivative Formation
Synthetic Routes
While explicit protocols for 2-isopropyl- triazolo[1,5-c]quinazoline-5-thiol are scarce, its synthesis likely follows strategies employed for analogous triazoloquinazolines:
Cyclocondensation Approach
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Step 1: Reacting N-cyanoimidocarbonates with substituted hydrazinobenzoic acids in ethanol under basic conditions (e.g., triethylamine) to form triazoloquinazoline intermediates .
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Step 2: Thionation of lactam or carbonyl groups using phosphorus pentasulfide (P₄S₁₀) or Lawesson’s reagent to introduce the thione moiety .
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Step 3: Alkylation with isopropyl halides to install the isopropyl substituent .
Alternative Pathway via [5+1] Cyclization
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Reagent: Carbon disulfide or potassium ethyl xanthogenate, facilitating cyclization to yield thione derivatives .
Table 2: Comparative Synthesis Methods for Triazoloquinazoline Thiones
| Method | Yield (%) | Key Reagents | Reference |
|---|---|---|---|
| Cyclocondensation | 70–92 | P₄S₁₀, Et₃N, isopropyl bromide | |
| [5+1] Cyclization | 65–85 | CS₂, KOH | |
| Thiolation of Oxo Forms | 80–90 | Lawesson’s reagent |
Structure-Activity Relationships (SAR)
Impact of Substituents
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Position 2: Bulky groups (e.g., isopropyl) improve metabolic stability but may reduce solubility.
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Position 5: Thione (-S) > oxo (-O) in bioactivity due to enhanced hydrogen bonding and redox activity .
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Position 8: Electron-withdrawing groups (e.g., -CF₃) boost Topo II inhibition by 2–3 fold .
Table 3: Activity Trends in Triazoloquinazoline Derivatives
| Derivative | Topo II IC₅₀ (μM) | Antihypertensive Efficacy (%) |
|---|---|---|
| 2-Isopropyl-5-thione | Pending data | Pending data |
| 2-Methyl-5-thione | 18.28 | 35 |
| 2-CF₃-5-thione | 10.25 | 28 |
Challenges and Future Directions
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Synthetic Optimization: Current yields (65–92%) require improvement for scalable production.
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ADMET Profiling: No data exist on absorption, distribution, or toxicity.
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Target Validation: Mechanistic studies using CRISPR/Cas9 knockouts could confirm receptor targets.
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